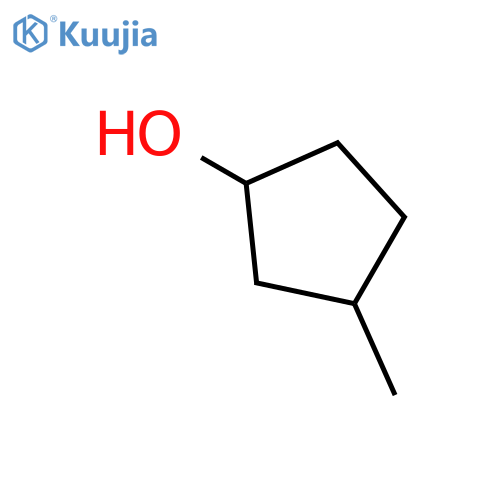Cas no 18729-48-1 (3-Methylcyclopentanol)
3-メチルシクロペンタノールは、分子式C6H12Oで表される環状アルコールです。この化合物は、シクロペンタン骨格にヒドロキシル基とメチル基が結合した構造を持ち、有機合成中間体として重要な役割を果たします。特に、香料や医薬品の合成において有用な前駆体となります。その立体障害の少ない構造から、反応性が高く、さまざまな官能基導入反応に適しています。また、比較的安定な物性を示し、取り扱いが容易である点も特徴です。高い純度で提供可能なため、研究開発や工業用途での再現性が求められる場面で重宝されます。

3-Methylcyclopentanol structure
商品名:3-Methylcyclopentanol
3-Methylcyclopentanol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol,3-methyl-
- 3-methylcyclopentan-1-ol
- (+-)-3-methylcyclopentanol
- 3-Methyl-1-cyclopentanol
- 3-Methylcyclopentanol,mixture of isomers
- 3-methylcyclopentyl alcohol
- Cyclopentanol,3-methyl
- l-3-methylcyclopentanol
- 3-METHYLCYCLOPENTANOL
- 3-methylcyclopentanol, mixed isomers
- 3-methylcyclopentanol,mixtureofisomers
- 3-Methylcyclopentanol, Mixture of isoMers 99%
- (+/-)-3-METHYLCYCLOPENTANOL, 99%, MIXTUR E OF ISOMERS
- GEO-01804
- FT-0608059
- 18729-48-1
- Cyclopentanol, 3-methyl-
- D76706
- EINECS 242-540-1
- DTXSID70864853
- A880590
- MFCD00001368
- J-012054
- SY147742
- Z1233224917
- CS-0107204
- AKOS005255219
- 3-methyl-cyclopentanol
- SCHEMBL181737
- NS00125934
- EN300-128231
- DA-08875
- 3-Methylcyclopentanol
-
- MDL: MFCD00001368
- インチ: InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3
- InChIKey: VEALHWXMCIRWGC-UHFFFAOYSA-N
- ほほえんだ: CC1CCC(C1)O
計算された属性
- せいみつぶんしりょう: 100.08900
- どういたいしつりょう: 100.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 61.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 20.2Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.91 g/mL at 25 °C(lit.)
- ゆうかいてん: -0.75°C (estimate)
- ふってん: 149-150 °C(lit.)
- フラッシュポイント: 華氏度:131°f< br / >摂氏度:55°C< br / >
- 屈折率: n20/D 1.446(lit.)
- PSA: 20.23000
- LogP: 1.16730
- ようかいせい: 使用できません
3-Methylcyclopentanol セキュリティ情報
3-Methylcyclopentanol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Methylcyclopentanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-128231-0.1g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 0.1g |
$22.0 | 2023-05-03 | |
| Enamine | EN300-128231-5.0g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 5g |
$127.0 | 2023-05-03 | |
| eNovation Chemicals LLC | D747927-250mg |
3-Methylcyclopentanol |
18729-48-1 | 95+% | 250mg |
$245 | 2023-09-04 | |
| Enamine | EN300-128231-0.25g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 0.25g |
$32.0 | 2023-05-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00906-5g |
3-Methylcyclopentanol |
18729-48-1 | 99% | 5g |
¥2528.0 | 2024-07-19 | |
| TRC | M219688-10mg |
3-Methylcyclopentanol |
18729-48-1 | 10mg |
$87.00 | 2023-05-18 | ||
| Enamine | EN300-128231-1.0g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 1g |
$63.0 | 2023-05-03 | |
| Enamine | EN300-128231-10000mg |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95.0% | 10000mg |
$207.0 | 2023-10-01 | |
| Enamine | EN300-128231-1000mg |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95.0% | 1000mg |
$63.0 | 2023-10-01 | |
| 1PlusChem | 1P003K7U-5g |
3-Methylcyclopentanol |
18729-48-1 | 95% | 5g |
$177.00 | 2025-03-21 |
3-Methylcyclopentanol 関連文献
-
Adam Gryff-Keller,Przemys?aw Szczeciński RSC Adv. 2016 6 82783
-
Eric R. Sacia,Matthew H. Deaner,Ying “Lin” Louie,Alexis T. Bell Green Chem. 2015 17 2393
-
Lelia Cosimbescu,Kristen B. Campbell,Senthil Subramanian,Marie S. Swita,Naijia Hao,Cameron M. Moore,Karthikeyan K. Ramasamy,Andrew D. Sutton,Charles S. McEnally,Lisa D. Pfefferle,Junqing Zhu Sustainable Energy Fuels 2021 5 3143
-
Adam Gryff-Keller,Przemys?aw Szczeciński RSC Adv. 2016 6 82783
18729-48-1 (3-Methylcyclopentanol) 関連製品
- 19780-71-3(5-ETHYL-3-NONANOL)
- 24070-77-7(2-methylcyclopentan-1-ol, Mixture of diastereomers)
- 1462-03-9(1-methylcyclopentan-1-ol)
- 108-82-7(2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol))
- 627-59-8(5-Methyl-2-hexanol)
- 123-17-1(2,6,8-Trimethyl-4-nonanol)
- 19780-78-0(4-ETHYL-2-OCTANOL)
- 1604-02-0(1-N-Propylcyclopentanol)
- 1462-96-0(1-ethylcyclopentan-1-ol)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18729-48-1)3-Methylcyclopentanol

清らかである:99%
はかる:10g
価格 ($):499.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:18729-48-1)3-METHYLCYCLOPENTANOL

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ